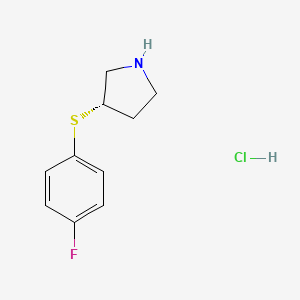

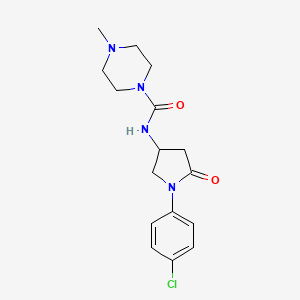

![molecular formula C19H20N2O4 B2956218 N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide CAS No. 1311813-18-9](/img/structure/B2956218.png)

N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide, commonly known as AFAEA, is a synthetic compound that belongs to the class of amide compounds. AFAEA has gained significant attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Synthesis of Isoindoloquinoline Derivatives

This compound is utilized in the synthesis of isoindolo[2,1-a]quinoline derivatives, which are of interest due to their wide range of biological properties. These derivatives have been evaluated for antioxidant, anti-HIV, antileishmanial, and antifungal activities. The synthesis involves a Claisen–Schmidt-type condensation reaction .

Development of Anti-Inflammatory Drugs

The compound’s structure is conducive to the formation of amides, which are significant in the pharmaceutical industry. It has been used to couple with ibuprofen to create new anti-inflammatory drugs, leveraging its amide-forming capabilities .

Creation of 1,2,3-Triazoles

In the field of material science, this compound has been involved in the synthesis of 1,2,3-triazoles through Huisgen’s CuAAC 1,3-dipolar cycloaddition reaction. These triazoles are important for developing new materials with unique properties .

Drug Synthesis and Biological Studies

Due to its versatile nature, N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide is suitable for various applications in drug synthesis and biological studies. Its unique properties make it a valuable asset in scientific research.

Pharmacological Activities of Phenoxy Acetamide Derivatives

The compound is part of a broader class of phenoxy acetamide derivatives that have been investigated for their pharmacological activities. These activities include potential therapeutic applications in medicinal chemistry, such as the design of new pharmaceutical compounds .

Chemical Diversity Exploration

Researchers have explored the chemical diversity of phenoxy acetamide and its derivatives, including this compound, to understand their pharmacologically interesting properties. This exploration aids in the design of new derivatives with improved safety and efficacy .

Intermediates in Heterocyclic Synthesis

Phthalide derivatives, to which this compound is related, are important intermediates in the synthesis of other relevant heterocyclic systems. These systems are crucial in the development of new molecules for various scientific applications .

Antioxidant Screening

In biological research, compounds related to N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide have shown great activity in antioxidant screening, compared with reference drugs. This highlights its potential in developing antioxidant therapies .

properties

IUPAC Name |

N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-13(15-7-5-8-17(10-15)21-14(2)23)20-19(24)12-25-18-9-4-3-6-16(18)11-22/h3-11,13H,12H2,1-2H3,(H,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXQIHZFNXGXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)COC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2956139.png)

![2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2956140.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2956146.png)

![(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2956148.png)

![methyl 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2956149.png)

![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2956150.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2956151.png)